Cas no 901735-11-3 (3-(5,7-dimethyl1,2,4triazolo1,5-apyrimidin-2-yl)propanoic Acid)
3-(5,7-dimethyl1,2,4triazolo1,5-apyrimidin-2-yl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5,7-dimethyl1,2,4triazolo1,5-apyrimidin-2-yl)propanoic Acid
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- Inchi: 1S/C10H12N4O2/c1-6-5-7(2)14-10(11-6)12-8(13-14)3-4-9(15)16/h5H,3-4H2,1-2H3,(H,15,16)
- InChI Key: LPCCSKRCCNGAQB-UHFFFAOYSA-N
- SMILES: OC(CCC1N=C2N=C(C)C=C(C)N2N=1)=O
3-(5,7-dimethyl1,2,4triazolo1,5-apyrimidin-2-yl)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D458750-10mg |
3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic Acid |
901735-11-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D458750-50mg |
3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic Acid |
901735-11-3 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D458750-100mg |
3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic Acid |
901735-11-3 | 100mg |
$ 275.00 | 2022-06-05 | ||
| OTAVAchemicals | 4201731-100MG |
3-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid |
901735-11-3 | 95% | 100MG |
$100 | 2023-07-04 | |
| OTAVAchemicals | 4201731-250MG |
3-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid |
901735-11-3 | 95% | 250MG |
$125 | 2023-07-04 | |
| OTAVAchemicals | 4201731-500MG |
3-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid |
901735-11-3 | 95% | 500MG |
$150 | 2023-07-04 | |
| OTAVAchemicals | 4201731-1G |
3-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid |
901735-11-3 | 95% | 1G |
$300 | 2023-07-04 | |
| A2B Chem LLC | AU97623-100mg |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
901735-11-3 | 95% | 100mg |
$312.00 | 2024-05-20 | |
| A2B Chem LLC | AU97623-250mg |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
901735-11-3 | 95% | 250mg |
$339.00 | 2024-05-20 | |
| A2B Chem LLC | AU97623-500mg |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
901735-11-3 | 95% | 500mg |
$367.00 | 2024-05-20 |
3-(5,7-dimethyl1,2,4triazolo1,5-apyrimidin-2-yl)propanoic Acid Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 3-(5,7-dimethyl1,2,4triazolo1,5-apyrimidin-2-yl)propanoic Acid
3-(5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidin-2-Yl)Propanoic Acid: A Comprehensive Overview
The compound 3-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, identified by the CAS number 901735-11-3, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a triazolopyrimidine ring system. The presence of the propanoic acid group introduces unique chemical properties that make this molecule versatile in different chemical reactions and biological interactions.
Recent studies have highlighted the importance of triazolopyrimidine derivatives in drug discovery and development. The structure of this compound allows for extensive functionalization, enabling researchers to explore its potential as a pharmacological agent. For instance, the triazolopyrimidine ring system is known for its ability to act as a scaffold for various bioactive molecules. This has led to investigations into its role as an inhibitor of certain enzymes and receptors, which could pave the way for novel therapeutic interventions.
The synthesis of 3-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves a series of well-established organic chemistry techniques. The core triazolopyrimidine ring is typically formed through a multi-step process involving condensation reactions and cyclization. The introduction of the methyl groups at positions 5 and 7 is achieved through alkylation or substitution reactions. Finally, the propanoic acid group is appended via esterification or direct coupling methods. These synthetic pathways are not only efficient but also scalable for large-scale production.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been studied as a potential lead compound for anti-inflammatory and anticancer agents. Its ability to modulate key cellular pathways makes it an attractive candidate for drug development programs targeting chronic diseases. Additionally, in materials science, the compound's structural integrity and stability have been explored for use in advanced materials such as high-performance polymers and nanomaterials.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have revealed insights into its electronic structure and interaction with biological targets. These findings have been instrumental in guiding further experimental work and optimizing its bioavailability and efficacy.
In conclusion, 3-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, with its unique chemical structure and diverse functional groups, represents a valuable asset in modern chemistry research. Its potential applications span across multiple disciplines and continue to be explored with cutting-edge methodologies. As research progresses further into its properties and functions, this compound is poised to make significant contributions to both scientific knowledge and practical innovations.
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